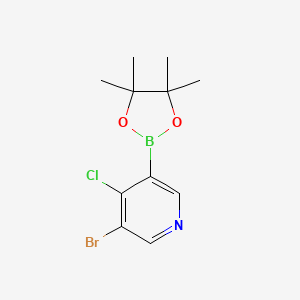

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester

Description

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester (CAS: Not explicitly provided, but structurally related to compounds in and ) is a heterocyclic boronic ester derivative. Its structure features a pyridine ring substituted with bromo (position 5), chloro (position 4), and a boronic acid pinacol ester (position 3). This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceuticals and materials science. Its halogen substituents (Br, Cl) offer additional sites for functionalization, enhancing its versatility in synthetic chemistry .

Properties

IUPAC Name |

3-bromo-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(13)9(7)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQSLHQVINHYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs bis(pinacolato)diboron (BPin) as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl), and a base such as potassium acetate (KOAc) in a polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF). The general reaction scheme is:

Key Considerations :

-

Halogen Reactivity : Iodine at the 3-position is preferred over bromine or chlorine due to its superior leaving-group ability, ensuring higher reaction efficiency.

-

Catalyst Optimization : Pd(dppf)Cl is widely used for its stability and ability to facilitate oxidative addition with aryl halides. Alternative catalysts, such as Pd(PPh), may yield lower conversions.

-

Temperature and Time : Reactions are conducted under reflux (80–110°C) for 12–24 hours, with yields ranging from 60% to 85% depending on substrate purity and catalyst loading.

Challenges :

-

Regioselectivity : Competing coupling at the 5-bromo or 4-chloro positions is mitigated by steric and electronic effects, as the 3-position is less hindered.

-

Byproduct Formation : Homocoupling of BPin or residual halide can occur, necessitating careful purification via column chromatography or recrystallization.

Metalation-Borylation Approach

This method, adapted from pyridine-2-boronic ester syntheses, involves metallation of a halogenated pyridine followed by transmetallation with a boron reagent.

Stepwise Procedure

-

Metallation :

A 3-halopyridine derivative (e.g., 5-bromo-4-chloro-3-iodopyridine) is treated with a strong base such as lithium diisopropylamide (LDA) or iPrMgCl in tetrahydrofuran (THF) at –78°C to generate a pyridyllithium or pyridylmagnesium intermediate. -

Borylation :

The metallated species is quenched with a trialkyl borate (e.g., B(OMe)), forming a boronate complex. Subsequent treatment with pinacol in the presence of a proton source (e.g., HCl) yields the pinacol ester.

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Metallating Agent | LDA (2.5 equiv) | Higher regioselectivity |

| Solvent | THF | Improved solubility |

| Temperature | –78°C to 0°C | Minimizes side reactions |

Advantages :

-

Avoids palladium catalysts, reducing costs.

-

Suitable for substrates sensitive to transition metals.

Limitations :

-

Requires strict temperature control to prevent decomposition.

Pinacol Ester Formation via Boron Triflate Intermediate

A solvent-free method, inspired by the synthesis of dimethylamino boronic acid pinacol ester, involves direct esterification of a boronic acid precursor.

Synthetic Pathway

-

Boronic Acid Synthesis :

5-Bromo-4-chloro-3-boronic acid is prepared via hydrolysis of a boronate complex (e.g., from Method 2). -

Esterification :

The boronic acid is reacted with pinacol under vacuum at 50–70°C for 2–5 hours, eliminating water and forming the pinacol ester.

Key Insights :

-

Solvent-Free Conditions : Enhance reaction efficiency and simplify purification.

-

Yield and Purity : Reported yields exceed 90% with >95% purity when using distilled pinacol.

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Miyaura Borylation | 60–85 | 85–90 | Scalability |

| Metalation-Borylation | 50–70 | 75–85 | Transition metal-free |

| Pinacol Esterification | 90+ | 95+ | Solvent-free, rapid |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other reactions like oxidation, reduction, and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Key Applications

-

Organic Synthesis

- Suzuki-Miyaura Coupling : BCP is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Functional Group Introduction : The boronic acid moiety allows for the selective introduction of functional groups at specific positions on the pyridine ring, enhancing the diversity of synthesized compounds.

-

Medicinal Chemistry

- Pharmaceutical Intermediates : BCP serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promising results in inhibiting cell proliferation in cancer cell lines, indicating potential anticancer properties.

- Antibacterial Activity : Research has demonstrated that BCP-related compounds exhibit significant antibacterial properties against resistant strains, highlighting their utility in developing new antibiotics.

-

Materials Science

- Polymer Production : BCP can be employed in the synthesis of advanced materials and polymers due to its ability to form strong covalent bonds through cross-coupling reactions.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of BCP:

- Cancer Research : In vitro studies indicated that derivatives of BCP can inhibit cell proliferation across various cancer cell lines, showcasing their potential as anticancer agents. These findings suggest that modifications to the BCP structure could enhance its efficacy against specific cancer types.

- Enzyme Inhibition : Investigations into BCP's ability to inhibit proteasomes have shown its contribution to cell cycle arrest in cancer cells at the G2/M phase, further supporting its role in cancer therapy development.

Comparison with Related Compounds

The following table compares BCP with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-pyridineboronic acid pinacol ester | Chlorine at position 5 | Lacks bromine; different reactivity profiles |

| 4-Bromo-3-pyridineboronic acid pinacol ester | Bromine at position 4 | Different substitution pattern may affect coupling efficiency |

| 6-Bromo-pyridine-3-boronic acid pinacol ester | Bromine at position 6 | Altered electronic properties due to different positioning |

This comparison highlights the unique characteristics of BCP, particularly how its specific halogen substitutions influence both its chemical reactivity and potential applications in synthetic chemistry.

Mechanism of Action

The compound exerts its effects primarily through its ability to form carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. This process is facilitated by the stability and reactivity of the boronic ester group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

5-Bromo-2-chloropyridine-3-boronic Acid Pinacol Ester (CAS: 1073354-79-6)

- Structure : Bromo (position 5), chloro (position 2), and boronic ester (position 3).

- Reactivity: The chloro group at position 2 may sterically hinder coupling reactions compared to the 4-chloro isomer.

3-Bromo-2-Fluoropyridine-4-Boronic Acid Pinacol Ester (CAS: 1150561-78-6)

- Structure : Bromo (position 3), fluoro (position 2), and boronic ester (position 4).

- Reactivity : The electron-withdrawing fluoro group enhances the electrophilicity of the pyridine ring, accelerating coupling reactions. However, steric effects from the bromo substituent at position 3 may limit accessibility to the boron center .

4-Bromo-2-ethoxythiazole-5-boronic Acid Pinacol Ester (CAS: 2223030-47-3)

- Structure : Bromo (position 4), ethoxy (position 2) on a thiazole ring, and boronic ester (position 5).

- Reactivity : The thiazole heterocycle introduces distinct electronic properties compared to pyridine. The ethoxy group at position 2 may stabilize the boron center via resonance, but the thiazole’s reduced aromaticity could lower coupling efficiency .

Table 1: Structural and Electronic Comparison

Solubility and Stability

- Target Compound : Boronic esters generally exhibit superior solubility in organic solvents compared to boronic acids. shows phenylboronic acid pinacol ester has high solubility in chloroform and ketones. The target compound likely shares this trait, facilitating its use in Suzuki reactions conducted in THF or dioxane .

- Comparison :

- Azaesters vs. Pinacol Esters : Azaesters (e.g., in ) show significant solvent-dependent solubility variations, whereas pinacol esters exhibit more consistent solubility across solvents. This stability makes pinacol esters preferable for storage and reactions .

- Deprotection Sensitivity : Unlike phenylboronic acid pinacol ester, which is stable under basic conditions, the target compound’s halogen substituents may influence hydrolysis rates. demonstrates that pinacol esters react with H₂O₂, suggesting oxidative conditions could deprotect the boron center .

Commercial Availability and Cost

- Pricing Trends :

- lists 5-Methoxypyridine-3-boronic acid pinacol ester at JPY 58,000/5g. The target compound, with halogen substituents, is likely more expensive due to synthetic complexity (e.g., multi-step halogenation) .

- Specialty suppliers like Combi-Blocks () and Hairui Chemical () offer analogous brominated pyridinyl boronic esters at >95% purity, reflecting high demand in medicinal chemistry .

Biological Activity

5-Bromo-4-chloropyridine-3-boronic acid pinacol ester (BCP) is an organoboron compound that has garnered significant attention in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. This article explores the biological activity of BCP, focusing on its mechanisms of action, biochemical properties, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

BCP is characterized by a pyridine ring substituted with bromine and chlorine atoms, along with a boronic acid moiety in the form of a pinacol ester. The molecular formula is with a molecular weight of approximately . The presence of halogen substituents enhances its reactivity, making it a valuable building block for synthesizing complex organic molecules.

The primary mechanism through which BCP exhibits biological activity is through Suzuki–Miyaura coupling reactions , which are pivotal in forming carbon-carbon bonds. This reaction is facilitated by palladium catalysts and can lead to the synthesis of various bioactive compounds .

Key Mechanisms:

- Protodeboronation : BCP undergoes protodeboronation, a critical step in its interaction with biological targets .

- Cellular Effects : The compound influences cellular functions by modulating cell signaling pathways and gene expression, ultimately affecting cellular metabolism .

Pharmacokinetics

Pharmacokinetic studies indicate that the stability and bioavailability of BCP can be influenced by environmental factors such as pH. Understanding these factors is crucial for optimizing its use in therapeutic applications .

BCP is recognized for its role in several biochemical pathways:

- Carbon-Carbon Bond Formation : It is extensively used in the Suzuki–Miyaura coupling, allowing for the synthesis of complex organic molecules .

- Potential Drug Development : BCP derivatives have shown promise as lead compounds in drug development due to their ability to inhibit key enzymes involved in disease processes .

Applications in Research

The versatility of BCP makes it suitable for various applications:

- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients .

- Material Science : The compound's unique properties allow it to be utilized in producing advanced materials and polymers .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| 5-Bromopyridine-3-boronic acid | Lacks chlorine substitution; used similarly in Suzuki reactions | Organic synthesis |

| 4-Chloropyridine-3-boronic acid | Contains only chlorine; alters electronic properties | Drug development |

| 3-Pyridineboronic acid pinacol ester | Different substitution pattern; affects reactivity | Material science |

BCP stands out due to the combination of bromine and chlorine substituents on the pyridine ring, enhancing its reactivity compared to other boronic acid derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of BCP:

- Cancer Research : In vitro studies demonstrated that BCP derivatives can inhibit cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents .

- Antibacterial Activity : Research indicates that BCP-related compounds exhibit significant antibacterial properties against resistant bacterial strains, suggesting their utility in developing new antibiotics .

- Enzyme Inhibition : BCP has been studied for its ability to inhibit proteasomes, contributing to cell cycle arrest in cancer cells at the G2/M phase .

Q & A

What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

Answer:

The Suzuki-Miyaura reaction requires careful selection of catalysts, solvents, and bases. For halogenated pyridine boronic esters like 5-bromo-4-chloropyridine-3-boronic acid pinacol ester:

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective due to their tolerance for steric hindrance from the pinacol ester .

- Base: K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (e.g., THF/H₂O) enhances coupling efficiency .

- Solvent: Anhydrous DMF or toluene minimizes side reactions like protodeboronation .

Key Tip: Bromine substituents typically react faster than chlorine in oxidative addition; sequential coupling may require blocking groups or stepwise catalyst tuning .

How to purify this compound to achieve >95% purity for sensitive reactions?

Answer:

- Column Chromatography: Use silica gel with a gradient of hexane/ethyl acetate (7:3 to 1:1). The pinacol ester’s hydrophobicity aids separation .

- Recrystallization: Dissolve in warm ethanol and cool slowly to isolate crystalline product .

- HPLC: For ultra-high purity, employ reverse-phase C18 columns with acetonitrile/water .

Note: Monitor purity via ¹H NMR (δ 1.0–1.3 ppm for pinacol methyl groups) and LC-MS .

What analytical techniques confirm structure and purity?

Answer:

- ¹H/¹³C NMR: Verify aromatic proton signals (δ 7.5–8.5 ppm) and boron-bound carbon shifts (δ 80–85 ppm) .

- 11B NMR: A singlet near δ 30 ppm confirms boronic ester integrity .

- Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ with expected m/z .

- Elemental Analysis: Match calculated vs. observed C/H/N percentages (tolerance ≤0.4%) .

How do bromo and chloro substituents influence sequential functionalization?

Answer:

- Reactivity Hierarchy: Bromine undergoes oxidative addition faster than chlorine. Use PdCl₂(dtbpf) for selective bromine substitution first .

- Steric Effects: The 4-chloro group may hinder coupling at the 5-bromo position; microwave-assisted heating (100°C) improves yields .

- Protection Strategies: Temporarily mask chlorine with TMS groups if targeting bromine-selective reactions .

How to mitigate protodeboronation during storage and reactions?

Answer:

- Storage: Store under argon at –20°C in amber vials to prevent light/oxygen degradation .

- Reaction Conditions: Use degassed solvents and 4Å molecular sieves to scavenge moisture .

- Additives: Include 2,6-lutidine (10 mol%) to stabilize the boronic ester during coupling .

How to design stability studies under varying pH/temperature?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.